1,4-Dihydronicotinamide adenine dinucleotide

説明

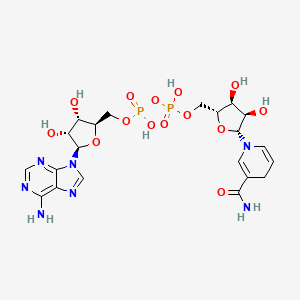

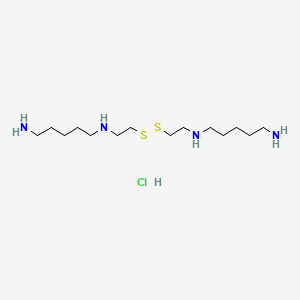

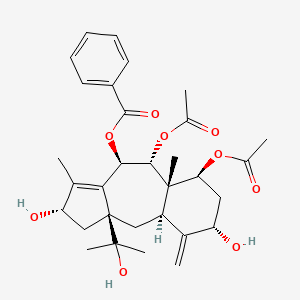

NADH is a coenzyme found in all living cells. It consists of two nucleotides joined through their 5’-phosphate groups, with one nucleotide containing an adenine base and the other containing nicotinamide . It is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .

Synthesis Analysis

NADH can be synthesized from commercially available nicotinamide riboside chloride (NRCl) in the presence of sodium dithionate as a reducing agent . The reaction is most effective in water at room temperature under anaerobic conditions .Molecular Structure Analysis

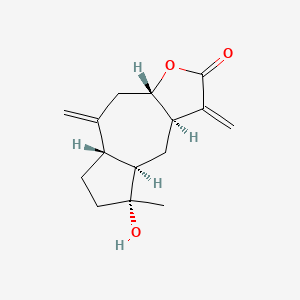

NADH is composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It forms NADP with the addition of a phosphate group to the 2’ position of the adenosyl nucleotide through an ester linkage .Chemical Reactions Analysis

NADH is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) . It forms NADP with the addition of a phosphate group to the 2’ position of the adenosyl nucleotide through an ester linkage .Physical And Chemical Properties Analysis

NADH has a molecular weight of 665.441 and a chemical formula of C21H29N7O14P2 . It is found widely in nature and is involved in numerous enzymatic reactions .科学的研究の応用

Role in Metabolic Reactions

NADH, the reduced form of Nicotinamide adenine dinucleotide (NAD+), is a coenzyme employed in hundreds of metabolic reactions . It plays a crucial role in the breakdown of glucose, fats, and proteins, converting them into usable energy .

Substrate for Enzymes

NADH also serves as a substrate for enzymes such as sirtuins, poly (ADP-ribose) polymerases (PARPs), and ADP-ribosyl cyclases . These enzymes play a significant role in various biological processes, including DNA repair, cell survival, inflammation, and metabolism .

Role in ATP Production

NADH carries the electrons produced during the breakdown of glucose, fats, and proteins to the electron transport chain, where they participate in ATP (Adenosine Triphosphate) production . ATP is the primary energy currency of the cell, driving various biological processes.

Role in Aging and Disease Prevention

NADH plays a central role in the development of aging and the prevention of chronic age-related diseases . Age-related reduction in cellular NAD+ concentrations results in metabolic and aging-associated disorders, while the consequences of increased NAD+ production or decreased degradation seem beneficial .

Use in Fluorescence Studies

The changes in fluorescent properties of NADH have been exploited to study protein binding in vitro and in live cells . This allows researchers to gain insights into protein function and interaction dynamics.

Role in Redox Reactions

Many metabolic pathways depend on the redox couples, nicotinamide adenine dinucleotide NAD+ and reduced form NADH . These redox reactions are fundamental to cellular metabolism and energy production.

Role in NAD+ Metabolism

Studying NAD+ metabolism has become essential to monitor genetic- and/or drug-induced perturbations related to metabolic status and diseases (such as ageing, cancer or obesity), and its possible therapies .

Role in Cellular Signaling

NADH is significant in regulating gene expression required for oxidative stress response, catabolic metabolism, and mitochondrial biogenesis . This makes it a key player in cellular signaling and homeostasis.

作用機序

Target of Action

NADH, also known as Dihydrocozymase, DPNH, beta-DPNH, or 1,4-Dihydronicotinamide adenine dinucleotide, is a coenzyme that plays a crucial role in the metabolism of all living cells . It primarily targets enzymes involved in numerous metabolic reactions, serving as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) . It is also involved in the regulation of sirtuins, CD38, and poly (ADP-ribose) polymerases .

Mode of Action

NADH interacts with its targets by participating in redox reactions, carrying electrons from one reaction to another . In these reactions, NAD+ acts as an oxidizing agent, accepting electrons from other molecules and becoming reduced to form NADH . NADH, in turn, can be used as a reducing agent to donate electrons .

Biochemical Pathways

NADH is involved in a large number of metabolic reactions, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation . It serves as a central hydride donor to ATP synthesis through mitochondrial oxidative phosphorylation, along with the generation of reactive oxygen species . Moreover, NADH is synthesized through three pathways: the salvage pathway from the precursor nicotinamide, the Preiss-Handler pathway from nicotinic acid, or the de novo pathway from tryptophan .

Pharmacokinetics

It is known that nadh and nad+ are found in two main pyridine dinucleotide pools: the cytosol and mitochondria . The balance between the oxidized and reduced forms of NAD, known as the NAD+/NADH ratio, is an important component of the redox state of a cell, reflecting both the metabolic activities and the health of cells .

Result of Action

The primary result of NADH’s action is the production of ATP from the energy of the electrons removed from hydrogen atoms . This process is crucial for energy metabolism in cells. Additionally, NADH plays a role in posttranslational modifications, adding or removing chemical groups to or from proteins .

Action Environment

The action of NADH can be influenced by various environmental factors. For instance, the NAD+/NADH ratio can be affected by nutrient perturbation, genotoxic factors, circadian disorder, infection, inflammation, and xenobiotics . These factors can reshape the courses of immunological diseases and contribute to inflammatory responses .

Safety and Hazards

When handling NADH, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPGDPNILDQYTO-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889320 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart. | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

1,4-Dihydronicotinamide adenine dinucleotide | |

CAS RN |

58-68-4 | |

| Record name | NADH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydronicotinamide-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J24DQ0916 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0-142.0 °C, 140.0 - 142.0 °C | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)